REACTION_CXSMILES
|
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[F:22].[I:23]I>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([I:23])[C:15]=1[F:22]
|
Name
|
|
Quantity
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1.26 g
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Type
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reactant
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Smiles
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N(C(C)C)C(C)C
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Name
|
|
Quantity
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4.8 mL
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Type
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reactant
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Smiles
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[Li]CCCC
|
Name
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|
Quantity
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2.04 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)F
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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3.048 g
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Type
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reactant
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Smiles
|
II
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Name
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( M )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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7 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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with stirring at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 25-mL round-bottom flask (1 atm) purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
|
Type
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STIRRING
|
Details
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The mixture was stirred for 1 h at −78° C
|
Duration
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1 h
|
Type
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STIRRING
|
Details
|
and stirred for 30 min
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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The reaction was then quenched by the addition of 10 mL of water
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 2×20 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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CUSTOM
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Details
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This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid
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Name
|
|
Type
|
|
Smiles
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BrC1=C(C(=C(C=C1)OC)I)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |